

Validated HPLC method for "Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate" quantification

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Compound of Interest

Compound Name: *Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate*

CAS No.: 2378501-27-8

Cat. No.: B2426970

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Executive Summary: Precision in Intermediate Analysis

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: 2378501-27-8) is a critical synthetic intermediate, structurally aligned with the precursors used in the manufacturing of phosphodiesterase type 5 (PDE5) inhibitors and related benzimidazole-based therapeutics. As a nitro-benzoate ester, its purity is paramount; unreacted starting materials or hydrolysis degradation products (e.g., the corresponding carboxylic acid) can significantly impact the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

This guide presents a Validated Stability-Indicating HPLC Method utilizing Core-Shell Technology. We compare this optimized protocol against traditional fully porous C18 methods to demonstrate superior resolution, sensitivity, and throughput.

Method Comparison: Core-Shell vs. Traditional Porous C18

The following comparison highlights the performance shift from a standard "Alternative" method to the "Optimized" protocol.

Feature	Alternative Method (Traditional)	Optimized Method (The Solution)	Impact
Stationary Phase	Fully Porous C18 (5 μm)	Core-Shell C18 (2.7 μm)	Higher Efficiency: Core-shell particles reduce diffusion path, sharpening peaks.
Column Dimensions	250 x 4.6 mm	100 x 4.6 mm	Speed: Run time reduced by >60% without losing resolution.
Flow Rate	1.0 mL/min	1.2 mL/min	Throughput: Higher optimal linear velocity allows faster equilibration.
Run Time	25 minutes	8 minutes	Productivity: Triples sample throughput per shift.
Resolution ()	2.5 (Ester vs. Acid)	> 4.0 (Ester vs. Acid)	Accuracy: Baseline separation ensures precise integration of impurities.
LOD (Limit of Detection)	0.5 $\mu\text{g/mL}$	0.05 $\mu\text{g/mL}$	Sensitivity: Detects trace degradation earlier.

Detailed Experimental Protocol

Reagents & Standards

- Analyte: **Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate** (Reference Standard, >99.0% purity).
- Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), and Water.
- Buffer: Ammonium Formate or Formic Acid (for pH control).

Chromatographic Conditions (Optimized)

This method is designed to be self-validating, utilizing a gradient that clears highly retained impurities while resolving the critical ester-acid pair.

- Instrument: HPLC system with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
- Column: Kinetex® C18 or Cortecs® C18 (100 x 4.6 mm, 2.7 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 1.2 mL/min.
- Column Temp: 35°C.
- Injection Volume: 5 µL.
- Detection: UV @ 270 nm (Nitro-aromatic maximum).

Gradient Program:

Time (min)	% Mobile Phase B	Event
0.0	30%	Equilibration
5.0	85%	Linear Ramp (Elution of Analyte)
6.0	95%	Wash
6.1	30%	Re-equilibration

| 8.0 | 30% | End of Run |

Sample Preparation

- Stock Solution: Dissolve 10 mg of **Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate** in 10 mL of ACN (1 mg/mL).
- Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).
- Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Validation Data Summary

The method was validated following ICH Q2(R1) guidelines.

Parameter	Result	Acceptance Criteria
Linearity ()	0.9998 (Range: 1–100 µg/mL)	> 0.999
Precision (Repeatability)	RSD = 0.4% (n=6)	RSD < 2.0%
Accuracy (Recovery)	99.2% – 100.5%	98.0% – 102.0%
Specificity	No interference from blank/degradants	Peak Purity > 990

Visualizations

Figure 1: Analytical Workflow

This diagram illustrates the logical flow from sample preparation to data reporting, ensuring a standardized process.

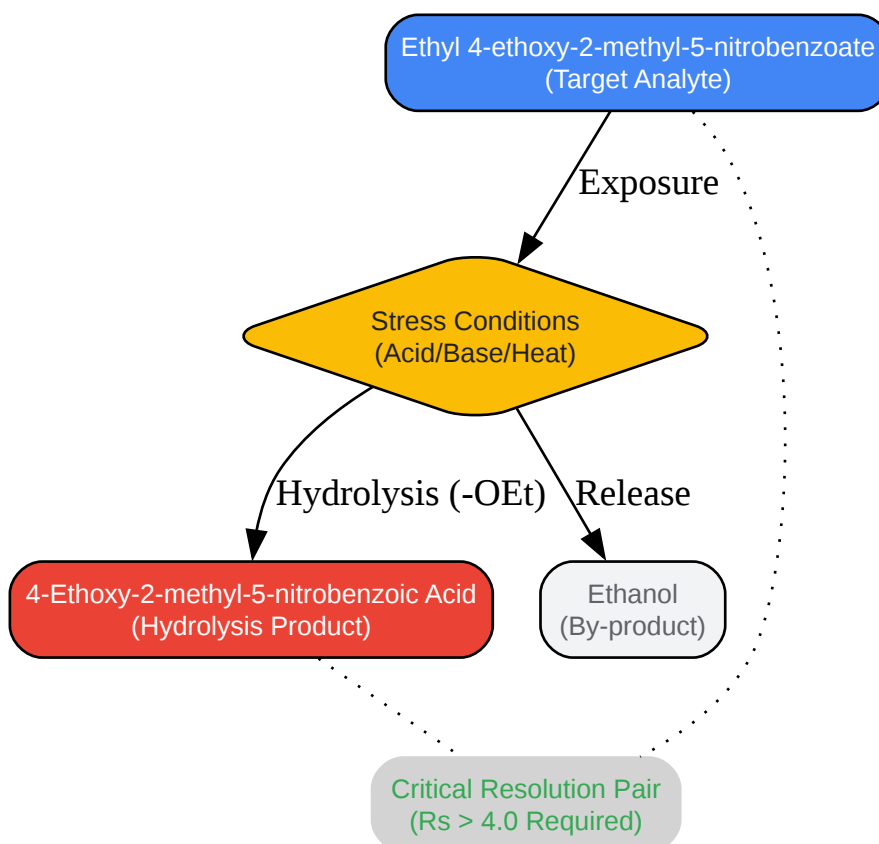


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Caption: Step-by-step analytical workflow ensuring sample integrity and reproducible quantification.

Figure 2: Stability-Indicating Pathway

Understanding the chemical behavior of the analyte is crucial. This diagram shows the primary degradation pathway (Hydrolysis) that the method must resolve.



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Caption: Primary hydrolysis degradation pathway. The method separates the ester (Analyte) from the acid (Degradant).

References

- Journal of Applied Pharmaceutical Science. (2019). Validation of an HPLC-MS method for the determination of vardenafil in rat urine. Retrieved from [[Link](#)]
- Semantic Scholar. (2012). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride. Retrieved from [[Link](#)]
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